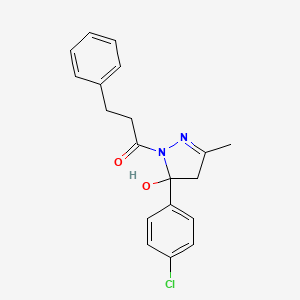![molecular formula C21H29NO B5028972 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine](/img/structure/B5028972.png)
4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine-based compounds and is commonly referred to as B-Funaltrexamine.
Wissenschaftliche Forschungsanwendungen
4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine has been extensively studied for its potential therapeutic applications. It has been shown to have high affinity and selectivity for the delta-opioid receptor, which is involved in pain modulation, mood regulation, and addiction. This compound has been investigated for its potential use in the treatment of chronic pain, depression, anxiety, and drug addiction.
Wirkmechanismus
The mechanism of action of 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine involves binding to the delta-opioid receptor, which results in the modulation of pain perception, mood, and addiction. This compound has been shown to have a higher affinity for the delta-opioid receptor than other opioid receptors, which makes it a promising candidate for the development of new therapeutic agents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine have been extensively studied in vitro and in vivo. It has been shown to have potent analgesic effects, which are mediated through the delta-opioid receptor. This compound has also been shown to have antidepressant and anxiolytic effects, which may be mediated through the modulation of the dopaminergic and serotonergic systems. Additionally, 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine has been shown to have anti-addictive effects, which may be mediated through the modulation of the mesolimbic dopamine system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine is its high selectivity and affinity for the delta-opioid receptor, which makes it a promising candidate for the development of new therapeutic agents. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine. One direction is the development of new therapeutic agents based on this compound for the treatment of chronic pain, depression, anxiety, and drug addiction. Another direction is the investigation of the molecular mechanisms underlying the analgesic, antidepressant, anxiolytic, and anti-addictive effects of this compound. Additionally, the optimization of the synthesis method and the improvement of the pharmacokinetic properties of this compound are also important future directions for research.
Conclusion:
In conclusion, 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine is a promising compound with potential therapeutic applications. Its high selectivity and affinity for the delta-opioid receptor make it a promising candidate for the development of new therapeutic agents. The biochemical and physiological effects of this compound have been extensively studied, and it has been shown to have potent analgesic, antidepressant, anxiolytic, and anti-addictive effects. However, further research is needed to fully understand the molecular mechanisms underlying these effects and to optimize the synthesis method and pharmacokinetic properties of this compound.
Synthesemethoden
The synthesis of 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine involves the reaction of 3-(5-methyl-2-furyl)butylamine with benzyl chloride in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis of this compound has been optimized in recent years, and several methods have been developed to improve the yield and purity of the final product.
Eigenschaften
IUPAC Name |
4-benzyl-1-[3-(5-methylfuran-2-yl)butyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-17(21-9-8-18(2)23-21)10-13-22-14-11-20(12-15-22)16-19-6-4-3-5-7-19/h3-9,17,20H,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNKKDYHEQNPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)CCN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyrimidinamine](/img/structure/B5028914.png)
![1-(2-methylphenyl)-4-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5028917.png)
![1-(4-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5028937.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028940.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5028941.png)
![N-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5028953.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5028954.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5028968.png)

![propyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5028973.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5029006.png)